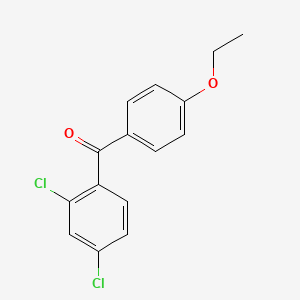![molecular formula C14H10ClFN2OS B5739815 N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide CAS No. 6383-82-0](/img/structure/B5739815.png)
N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key regulator of B cell receptor signaling and plays a critical role in the development and activation of B cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B cell malignancies.
Mechanism of Action
N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide binds to the ATP-binding site of BTK and inhibits its activity. BTK is a key mediator of B cell receptor signaling, which is essential for the survival and proliferation of B cells. Inhibition of BTK leads to the disruption of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide has been shown to induce apoptosis and inhibit cell proliferation in preclinical models of B cell malignancies. In addition, N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer. N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.
Advantages and Limitations for Lab Experiments
N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide has several advantages for lab experiments, including its high potency and selectivity for BTK, which allows for the specific inhibition of BTK without affecting other kinases. N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide also has good pharmacokinetic properties, which allows for easy dosing and administration in preclinical models. However, N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide has some limitations, including its potential for off-target effects and toxicity, which need to be carefully evaluated in preclinical and clinical studies.
Future Directions
There are several future directions for the development of N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide and other BTK inhibitors. One direction is to explore the combination of BTK inhibitors with other anti-cancer agents, such as immune checkpoint inhibitors and CAR-T cell therapy, to enhance their anti-tumor activity. Another direction is to evaluate the efficacy of BTK inhibitors in other types of cancer, such as solid tumors and hematological malignancies. Finally, there is a need to develop new BTK inhibitors with improved potency, selectivity, and pharmacokinetic properties for the treatment of cancer.
Synthesis Methods
The synthesis of N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide involves several steps, including the reaction of 4-chloroaniline with carbon disulfide to form the corresponding thiourea, which is then reacted with 4-fluorobenzoyl chloride to yield the target compound. The synthesis has been optimized to improve the yield and purity of the final product.
Scientific Research Applications
N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation. N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.
properties
IUPAC Name |
N-[(4-chlorophenyl)carbamothioyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2OS/c15-10-3-7-12(8-4-10)17-14(20)18-13(19)9-1-5-11(16)6-2-9/h1-8H,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGKCWUZRDFCNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20980411 |
Source


|
| Record name | N-{[(4-Chlorophenyl)imino](sulfanyl)methyl}-4-fluorobenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20980411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)carbamothioyl]-4-fluorobenzamide | |
CAS RN |
6383-82-0 |
Source


|
| Record name | N-{[(4-Chlorophenyl)imino](sulfanyl)methyl}-4-fluorobenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20980411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]methyl}benzoic acid](/img/structure/B5739744.png)
![2-{[4-(4-ethylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B5739746.png)
![1,3-dimethyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5739750.png)
![N-[4-(aminosulfonyl)phenyl]-3-methylbutanamide](/img/structure/B5739752.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-isopropylbenzylidene)acetohydrazide](/img/structure/B5739753.png)



![4-ethoxy-3-nitro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5739787.png)
![2-[(2-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid](/img/structure/B5739790.png)

![3-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5739804.png)
![N',N''-1,2-ethanediylidenebis[2-(4-bromo-2-nitrophenoxy)acetohydrazide]](/img/structure/B5739807.png)